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An In-depth Technical Guide to the Intrinsic Carrier Concentration of Gallium Arsenide (GaAs)

Introduction
Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor that plays a crucial role in the

fabrication of various electronic and optoelectronic devices, including high-frequency integrated

circuits, infrared light-emitting diodes, laser diodes, and solar cells.[1] A fundamental property

governing its electrical behavior is the intrinsic carrier concentration (nᵢ), which is the

concentration of electrons in the conduction band and holes in the valence band in a perfectly

pure, undoped crystal at thermal equilibrium.[2][3] This concentration is highly dependent on

temperature and the material's inherent properties like its bandgap energy and the effective

density of states. This guide provides a comprehensive overview of the theoretical basis,

quantitative data, and experimental determination of the intrinsic carrier concentration in GaAs.

Theoretical Framework
In any intrinsic semiconductor, thermal energy can excite electrons from the valence band to

the conduction band, creating an equal number of electrons (n) and holes (p). This

concentration is known as the intrinsic carrier concentration, nᵢ, where n = p = nᵢ.[3] The

relationship is formally described by the law of mass action and is given by the following

equation:

nᵢ = √(N꜀Nᵥ) exp(-E₉ / 2kₒT)[4]
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Where:

N꜀ is the effective density of states in the conduction band.

Nᵥ is the effective density of states in the valence band.

E₉ is the bandgap energy.

kₒ is the Boltzmann constant (8.617 x 10⁻⁵ eV/K).

T is the absolute temperature in Kelvin.

The key parameters N꜀, Nᵥ, and E₉ are themselves dependent on temperature, which dictates

the overall temperature dependence of nᵢ.

Temperature Dependence of Key Parameters
1. Bandgap Energy (E₉): The energy bandgap of semiconductors tends to decrease as

temperature increases.[5] For GaAs, this relationship is well-described by the Varshni empirical

equation:

E₉(T) = 1.519 - (5.405 x 10⁻⁴ T²) / (T + 204) eV[1][6]

This equation models the change in bandgap energy from its value at 0 K (1.519 eV) as a

function of temperature T (in Kelvin).[6]

2. Effective Density of States (N꜀ and Nᵥ): The effective densities of states for the conduction

band (N꜀) and valence band (Nᵥ) represent the total number of available states for electrons

and holes to occupy at the band edges.[4] They vary with temperature according to the relation

T³ᐟ².[7]

N꜀(T) = N꜀(300K) * (T/300)³ᐟ²

Nᵥ(T) = Nᵥ(300K) * (T/300)³ᐟ²

These dependencies, particularly the exponential reliance on the E₉/T term, mean that the

intrinsic carrier concentration increases significantly with rising temperature.[8][9]
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Quantitative Data for Gallium Arsenide
The following tables summarize the essential parameters for GaAs and its intrinsic carrier

concentration at various temperatures.

Table 1: Material Properties of Gallium Arsenide at 300 K

Parameter Symbol Value Units

Bandgap Energy E₉ 1.424 eV[6]

Intrinsic Carrier

Concentration
nᵢ ~2.1 x 10⁶ cm⁻³[6]

Effective Density of

States (Conduction

Band)

N꜀ 4.7 x 10¹⁷ cm⁻³[1][6]

Effective Density of

States (Valence Band)
Nᵥ 9.0 x 10¹⁸ cm⁻³[6]

Electron Effective

Mass (Density of

States)

mₑ 0.067 m₀ -

Hole Effective Mass

(Density of States)
mₕ 0.53 m₀ -[6]

Table 2: Intrinsic Carrier Concentration of GaAs at Various Temperatures

Temperature (K) Temperature (°C)
Intrinsic Carrier
Concentration (nᵢ) (cm⁻³)

300 27 2.03 x 10⁶[10]

400 127 5.98 x 10⁹[10]

500 227 7.98 x 10¹¹[10]

600 327 2.22 x 10¹³[10]
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Experimental Protocols for Carrier Concentration
Measurement
While the intrinsic carrier concentration is a theoretical value for pure materials, the carrier

concentration in real samples is experimentally measured. The Hall effect measurement is the

most common and powerful technique for determining carrier concentration, mobility, and

conductivity type (n-type or p-type).[11][12]

Hall Effect Measurement Protocol
The Hall effect manifests as a transverse voltage (Hall voltage, Vₕ) across a current-carrying

conductor when a magnetic field is applied perpendicular to the current flow.[13]

Objective: To determine the carrier concentration (n) of a semiconductor sample.

Materials and Equipment:

Semiconductor sample (e.g., GaAs wafer) of known thickness (t).

Constant current source.

Voltmeter with high input impedance.

Electromagnet with a power supply to generate a known magnetic field (B).

Sample holder with contacts in a van der Pauw or Hall bar configuration.

System for temperature control (e.g., cryostat or heater).[13]
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Experimental Steps:

Sample Preparation: A rectangular (Hall bar) or clover-leaf (van der Pauw) sample is

prepared. Four electrical contacts are made at the corners/ends of the sample. The sample

thickness (t) is measured precisely.

Mounting: The sample is mounted in the holder, and electrical connections are secured. The

holder is placed between the poles of the electromagnet.

Applying Current and Field:

A constant current (I) is passed through two opposing contacts of the sample.

A constant magnetic field (B) is applied perpendicular to the sample's surface.

Measuring Hall Voltage (Vₕ): The Hall voltage (Vₕ) is measured across the other two

opposing contacts. This measurement should be taken for both positive and negative

directions of the magnetic field and the current to cancel out misalignment and

thermoelectric voltages.[12]

Calculating the Hall Coefficient (Rₕ): The Hall coefficient is calculated using the formula: Rₕ =

(Vₕ * t) / (I * B) The sign of Rₕ indicates the majority carrier type: negative for electrons (n-

type) and positive for holes (p-type).[14]

Calculating Carrier Concentration (n): For a material dominated by one type of carrier, the

carrier concentration is inversely proportional to the Hall coefficient: n = 1 / (q * |Rₕ|) Where q

is the elementary charge (1.602 x 10⁻¹⁹ C).

Other Characterization Techniques
Photoluminescence (PL) Spectroscopy: This contactless and non-destructive technique is

widely used to characterize the electronic and optical properties of semiconductors.[15][16]

While not a direct measurement of carrier concentration, PL can identify impurities and

defects that influence carrier lifetime and behavior.[17] Time-resolved photoluminescence

(TRPL) can be used to measure the minority carrier lifetime, which is an important related

parameter.[15]
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Conclusion
The intrinsic carrier concentration of Gallium Arsenide is a critical parameter that dictates its

performance in electronic devices, especially at elevated operating temperatures. Its strong

dependence on temperature is governed by the material's bandgap energy and the effective

density of states, both of which are temperature-sensitive. Understanding this relationship, as

outlined by the theoretical framework and supported by quantitative data, is essential for

researchers and engineers. Experimental techniques, primarily Hall effect measurements,

provide the necessary tools to characterize carrier concentrations in practical applications,

enabling the continued development and optimization of GaAs-based technologies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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